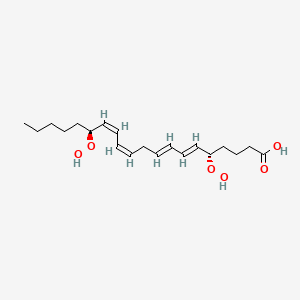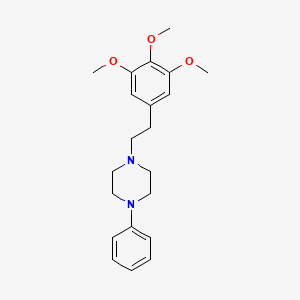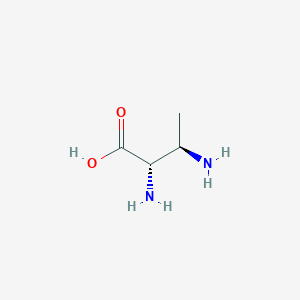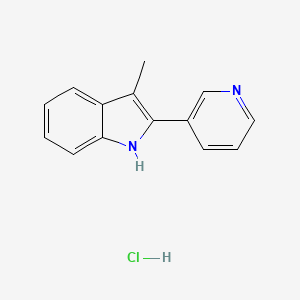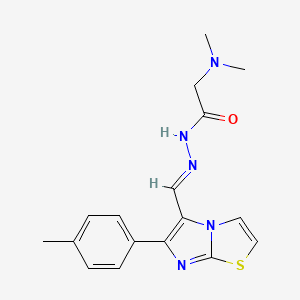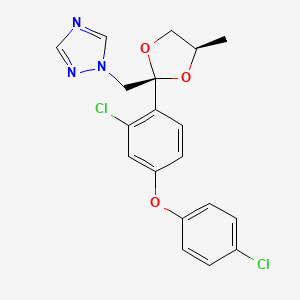
(2S,4R)-Difenoconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Difenoconazole involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-Difenoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted aromatic rings. These products can have different biological activities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
(2S,4R)-Difenoconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of triazole fungicides.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for fungal infections in humans.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield
Mecanismo De Acción
The mechanism of action of (2S,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity and function of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal used to treat systemic fungal infections.
Itraconazole: A broad-spectrum triazole antifungal used in both agriculture and medicine
Uniqueness
(2S,4R)-Difenoconazole is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2S,4R) configuration may result in different binding affinities and selectivity towards fungal enzymes compared to other stereoisomers .
Propiedades
Número CAS |
1161016-84-7 |
|---|---|
Fórmula molecular |
C19H17Cl2N3O3 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-[[(2S,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19-/m1/s1 |
Clave InChI |
BQYJATMQXGBDHF-BFUOFWGJSA-N |
SMILES isomérico |
C[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
SMILES canónico |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





